erysenegalensein E

Description

Structure

3D Structure

Properties

IUPAC Name |

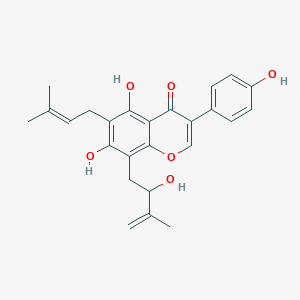

5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-10-17-22(28)18(11-20(27)14(3)4)25-21(23(17)29)24(30)19(12-31-25)15-6-8-16(26)9-7-15/h5-9,12,20,26-29H,3,10-11H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSXDAJQZZFAON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CC(C(=C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery, Origin, and Biological Significance of Erysenegalensein E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysenegalensein E, a prenylated isoflavonoid, stands as a notable secondary metabolite isolated from the West African medicinal plant, Erythrina senegalensis. This technical guide synthesizes the current knowledge on its discovery, botanical origin, and preliminary biological activities. It provides a detailed look at the experimental methodologies typically employed in the isolation and structural elucidation of such natural products, alongside a summary of its known physicochemical and biological properties. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this compound and other prenylated flavonoids.

Discovery and Botanical Origin

This compound was first isolated from the methanol extract of the stem bark of Erythrina senegalensis DC (Fabaceae) by Wandji and his collaborators in the mid-1990s.[1][2] Erythrina senegalensis, commonly known as the Senegal coral tree, is a thorny tree native to West Africa, where it is extensively used in traditional medicine to treat a variety of ailments including malaria, jaundice, infections, and inflammatory conditions.[1][3][4] The discovery of this compound was part of broader phytochemical investigations into the bioactive constituents of this plant, which is rich in flavonoids, alkaloids, and triterpenes.[2][3]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₆O₆ | PubChem |

| Molecular Weight | 422.5 g/mol | PubChem |

| IUPAC Name | 5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | PubChem |

| Class | Prenylated Isoflavonoid | Internal Analysis |

Table 2: Representative Spectroscopic Data for this compound (Hypothetical)

| Technique | Key Observations (Hypothetical) |

| ¹H NMR | Signals corresponding to aromatic protons of the isoflavone core, two distinct prenyl groups (a 3-methylbut-2-enyl and a 2-hydroxy-3-methylbut-3-enyl group), and hydroxyl protons. |

| ¹³C NMR | Approximately 25 carbon signals, including those for carbonyl, aromatic, olefinic, and aliphatic carbons, consistent with the proposed structure. |

| HMBC/HSQC | Correlations establishing the connectivity between the isoflavone skeleton and the two prenyl side chains at positions 6 and 8. |

| HR-ESI-MS | A molecular ion peak corresponding to the exact mass of the chemical formula C₂₅H₂₆O₆, confirming its elemental composition. |

Experimental Protocols

The following sections describe the general experimental workflow for the isolation and characterization of this compound from Erythrina senegalensis.

Plant Material Collection and Preparation

Fresh stem bark of Erythrina senegalensis is collected and authenticated. The bark is then air-dried in the shade and pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction and Fractionation

The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like n-hexane, followed by a medium-polarity solvent like dichloromethane or ethyl acetate, and finally a polar solvent such as methanol. This compound is primarily found in the methanolic extract.[1] This crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Chromatographic Purification

The fraction containing this compound is further purified using a combination of chromatographic techniques. This multi-step process typically involves:

-

Column Chromatography: The extract is first passed through a silica gel column, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to yield several less complex fractions.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions showing the presence of the target compound are further purified on pTLC plates.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is often achieved using preparative or semi-preparative HPLC, typically with a reversed-phase column.

Structure Elucidation

The pure isolated compound is then subjected to a suite of spectroscopic analyses to determine its chemical structure:

-

1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the types and numbers of protons and carbons.

-

2D NMR: Correlation spectroscopy techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental formula. Fragmentation patterns can provide further structural information.

-

UV-Vis and IR Spectroscopy: These techniques provide information about the electronic transitions and functional groups present in the molecule, respectively.

Biological Activities and Potential Signaling Pathways

Preliminary studies have indicated that this compound possesses cytotoxic properties, suggesting its potential as an anticancer agent.[1][5][6]

Table 3: Reported Biological Activities of this compound

| Activity | Cell Line/Model | Effect | Reference |

| Cytotoxicity | Human Solid Tumor Cells (KB cells) | Strong cytotoxicity | [1] |

| Antiproliferative | Various Cancer Cell Lines | Contributes to the cytotoxic effects of E. senegalensis extracts | [5][6] |

While the precise molecular mechanisms and signaling pathways affected by this compound are not yet fully elucidated, its cytotoxic activity against cancer cells suggests potential interference with key cellular processes.

Conclusion and Future Directions

This compound is a structurally interesting prenylated isoflavonoid from Erythrina senegalensis with demonstrated cytotoxic activity. Its discovery underscores the value of exploring traditional medicinal plants for novel therapeutic leads. Future research should focus on:

-

Total synthesis of this compound to enable further biological evaluation.

-

In-depth studies to elucidate its precise mechanism of action and identify the specific signaling pathways it modulates in cancer cells.

-

Evaluation of its efficacy and safety in preclinical animal models.

-

Structure-activity relationship (SAR) studies to potentially develop more potent and selective analogs.

This comprehensive overview provides a solid foundation for scientists and researchers to build upon in the ongoing effort to translate the therapeutic potential of natural products like this compound into clinical applications.

References

- 1. Ethnopharmacological uses of Erythrina senegalensis: a comparison of three areas in Mali, and a link between traditional knowledge and modern biological science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalissues.org [journalissues.org]

- 3. ijtsrd.com [ijtsrd.com]

- 4. Erythrina senegalensis - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on Erysenegalensein E: Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural Source

Erysenegalensein E is a specialized metabolite naturally occurring in the plant kingdom. The primary and most well-documented source of this compound is the stem bark of Erythrina senegalensis[1][2]. Erythrina senegalensis, commonly known as the coral tree, is a thorny shrub or small tree belonging to the Fabaceae (legume) family. It is native to West Africa and is found in savannah woodlands and coastal savannahs[3].

Traditional medicine practitioners in regions like Mali, Burkina Faso, Nigeria, and Cameroon have long utilized various parts of E. senegalensis to treat a wide range of ailments, including malaria, jaundice, infections, and inflammatory conditions. The stem bark, in particular, is a rich source of a variety of secondary metabolites, including a significant number of prenylated flavonoids and isoflavonoids, to which this compound belongs[1][2][3].

Isolation of this compound

The isolation of this compound from the stem bark of Erythrina senegalensis typically involves a multi-step process of extraction and chromatographic separation. While the seminal work by Wandji and colleagues in 1995 first reported the isolation of this compound, the detailed experimental protocol from this specific publication is not widely accessible. However, based on general methods for isolating prenylated flavonoids from Erythrina species, a comprehensive protocol can be outlined.

General Experimental Protocol for Isolation

2.1.1. Plant Material Collection and Preparation

-

Collection: The stem bark of Erythrina senegalensis should be collected from a mature plant. Proper botanical identification is crucial to ensure the correct species is used.

-

Preparation: The collected bark is washed to remove any debris and then air-dried in a well-ventilated area, protected from direct sunlight, to prevent the degradation of phytochemicals. The dried bark is then ground into a coarse powder to increase the surface area for efficient extraction.

2.1.2. Extraction

-

Solvent Selection: A combination of polar and non-polar solvents is typically used for the extraction of flavonoids. A common approach is sequential extraction with solvents of increasing polarity or the use of a moderately polar solvent system. For the initial extraction of a broad range of compounds, including this compound, a mixture of dichloromethane and methanol (1:1 v/v) or methanol alone is effective.

-

Extraction Procedure (Maceration):

-

The powdered stem bark is macerated in the chosen solvent system (e.g., dichloromethane:methanol 1:1) at room temperature for a period of 24-72 hours, with occasional agitation.

-

The mixture is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

This process can be repeated multiple times with the plant residue to maximize the extraction yield.

-

2.1.3. Fractionation and Purification

-

Solvent-Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, the crude extract can be dissolved in a methanol/water mixture and then sequentially partitioned with solvents like n-hexane, dichloromethane, ethyl acetate, and n-butanol. Prenylated flavonoids like this compound are typically enriched in the ethyl acetate or dichloromethane fractions.

-

Column Chromatography: The enriched fraction is then subjected to further separation using column chromatography.

-

Stationary Phase: Silica gel is a commonly used stationary phase.

-

Mobile Phase: A gradient of solvents with increasing polarity is used to elute the compounds. A common mobile phase system is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate gradually increasing.

-

-

Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions collected from the column are analyzed by TLC to identify those containing the target compound. Fractions with similar profiles are pooled and may require further purification using preparative TLC or semi-preparative HPLC to isolate pure this compound.

Structure Elucidation

The definitive identification of the isolated compound as this compound is achieved through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for elucidating the complete chemical structure, including the connectivity of atoms and stereochemistry.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system, respectively.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in Erythrina senegalensis has not been experimentally elucidated. However, based on the well-established pathways of flavonoid and isoflavonoid biosynthesis in other legume species, a putative pathway can be proposed. The biosynthesis can be conceptually divided into three main stages: formation of the isoflavonoid backbone, and two subsequent prenylation events.

Stage 1: Formation of the Isoflavonoid Core (Phenylpropanoid and Isoflavonoid Pathways)

The biosynthesis of the basic C6-C3-C6 isoflavonoid skeleton begins with the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.

-

Phenylalanine to 4-Coumaroyl-CoA: L-phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to 4-coumaric acid.

-

4-Coumaroyl-CoA ligase (4CL): Activates 4-coumaric acid to its CoA thioester, 4-coumaroyl-CoA.

-

-

Chalcone Synthesis: Chalcone synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Isoflavone Synthesis:

-

Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to the flavanone, naringenin.

-

Isoflavone synthase (IFS): A cytochrome P450 enzyme that catalyzes the key rearrangement of the flavanone skeleton to form the isoflavone, genistein. This involves the migration of the B-ring from C2 to C3 of the C-ring.

-

The following diagram illustrates the initial stages of the isoflavonoid biosynthesis pathway.

Stage 2: Prenylation of the Isoflavonoid Core

This compound possesses two prenyl groups. These are added to the isoflavone backbone by enzymes called prenyltransferases . These enzymes catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) or a geranyl pyrophosphate (GPP) moiety to the flavonoid ring. In the case of this compound, two distinct prenylation events occur.

The exact order of these prenylation events and the specific prenyltransferases involved in E. senegalensis are unknown. However, studies on other legumes have identified specific flavonoid/isoflavonoid prenyltransferases. It is hypothesized that one or more specific prenyltransferases in Erythrina senegalensis catalyze the attachment of a prenyl group and a modified prenyl group to the genistein core to ultimately form this compound. The biosynthesis of the prenyl donor, DMAPP, occurs via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway.

The following diagram illustrates the proposed final steps in the biosynthesis of this compound.

Proposed Experimental Workflow for Biosynthesis Studies

To elucidate the specific biosynthetic pathway of this compound in Erythrina senegalensis, a combination of transcriptomics, enzymology, and metabolic profiling would be required.

Transcriptome Analysis

-

RNA Sequencing: Perform RNA-seq on tissues of E. senegalensis that actively produce this compound (e.g., stem bark) and compare the transcript profiles with tissues that do not (e.g., leaves, if applicable).

-

Gene Identification: Identify candidate genes for PAL, C4H, 4CL, CHS, CHI, IFS, and particularly, prenyltransferases, based on sequence homology to known genes from other legume species.

Enzyme Characterization

-

Gene Cloning and Expression: Clone the candidate prenyltransferase genes and express them in a heterologous system (e.g., E. coli or yeast).

-

Enzyme Assays: Purify the recombinant enzymes and perform in vitro assays with potential substrates (e.g., genistein) and prenyl donors (DMAPP) to determine their specific activity and products.

Metabolic Profiling

-

LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify and quantify potential biosynthetic intermediates in different tissues of E. senegalensis.

-

Tracer Studies: Feed isotopically labeled precursors (e.g., ¹³C-phenylalanine) to E. senegalensis tissues or cell cultures and track the incorporation of the label into this compound and its proposed intermediates using LC-MS.

The following diagram outlines a potential experimental workflow for investigating the biosynthesis of this compound.

References

An In-depth Technical Guide on Erysenegalensein E: Physicochemical Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysenegalensein E is a prenylated isoflavonoid that has been isolated from various plant species, most notably from the stem bark of Erythrina senegalensis[1]. As a member of the flavonoid class of compounds, it has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It also outlines the experimental methodologies for its isolation and characterization based on available scientific literature, and discusses its potential therapeutic applications.

Introduction

Flavonoids are a diverse group of naturally occurring polyphenolic compounds that are widely distributed in the plant kingdom. Their basic structure consists of a fifteen-carbon skeleton, which includes two benzene rings linked by a three-carbon chain. The addition of isoprenoid units, such as a prenyl group, to the flavonoid core structure enhances their lipophilicity and can significantly modulate their biological activity. This compound is one such prenylated isoflavonoid, and its structural characteristics suggest a potential for various pharmacological effects. This document aims to consolidate the available scientific data on this compound to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.

General Properties

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₆O₆ | PubChem |

| Molecular Weight | 422.5 g/mol | PubChem |

| IUPAC Name | 5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | PubChem |

| CAS Number | 154992-17-3 | PubChem |

A comprehensive table summarizing the key identifiers and general properties of this compound.

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through a combination of spectroscopic techniques. While the complete raw spectral data is found in the primary literature, this guide provides an overview of the types of data used for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. For this compound, these techniques would be used to identify the chemical shifts and coupling constants of the protons and carbons in the isoflavonoid core, the prenyl groups, and the hydroxy-3-methylbut-3-enyl substituent. Detailed 2D-NMR experiments such as COSY, HSQC, and HMBC would be employed to establish the connectivity between different parts of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information about the different substituents and how they are linked.

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for identifying chromophores. The UV spectrum of this compound would be expected to show absorption maxima characteristic of the isoflavonoid scaffold.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the pyranone ring, and aromatic (C=C) bonds.

Experimental Protocols

The following sections describe generalized experimental protocols for the isolation and characterization of this compound based on standard phytochemical techniques.

Isolation and Purification of this compound

The isolation of this compound from its natural source, such as the stem bark of Erythrina senegalensis, typically involves the following steps:

-

Extraction: The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and methanol. This compound is expected to be present in the moderately polar to polar extracts.

-

Fractionation: The crude extract containing the compound of interest is then fractionated using column chromatography. A variety of stationary phases can be used, with silica gel being the most common. The mobile phase is typically a gradient system of solvents like n-hexane and ethyl acetate.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification steps. This may involve repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The purified this compound is then subjected to a battery of spectroscopic analyses to confirm its structure:

-

NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) spectra are recorded to determine the complete chemical structure.

-

Mass Spectrometry: High-resolution mass spectrometry is performed to confirm the molecular formula.

-

UV and IR Spectroscopy: UV and IR spectra are recorded to identify the chromophores and functional groups, respectively, which provides corroborating evidence for the proposed structure.

Biological Activity and Potential Applications

Preliminary studies have indicated that this compound and related compounds from Erythrina senegalensis possess a range of biological activities. These include:

-

Antimicrobial Activity: Like many flavonoids, this compound may exhibit activity against various bacteria and fungi.

-

Antioxidant Activity: The phenolic hydroxyl groups in its structure suggest that it may act as a free radical scavenger.

-

Anticancer Activity: Some studies have reported cytotoxic effects of this compound against certain cancer cell lines[1].

-

Antihypertensive and Hypoglycemic Effects: Extracts containing this compound have been investigated for their potential to manage high blood pressure and diabetes.

These preliminary findings suggest that this compound could be a valuable lead compound for the development of new drugs. Further research is needed to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical studies.

Conclusion

This compound is a structurally interesting prenylated isoflavonoid with promising biological activities. This guide has summarized the currently available information on its physicochemical properties and the methodologies for its study. Further in-depth research, particularly on its pharmacology and toxicology, is warranted to fully explore its therapeutic potential. The detailed experimental data from the primary literature, especially the work of Wandji et al., remains a critical resource for any researcher investigating this compound.

References

Erysenegalensein E: A Technical Overview of its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysenegalensein E is a prenylated isoflavonoid isolated from the stem bark of Erythrina senegalensis. This technical guide provides a comprehensive overview of its molecular characteristics, including its molecular formula and weight. While detailed experimental protocols for its specific isolation and the elucidation of its mechanism of action are not extensively documented in publicly available literature, this document outlines general methodologies for the extraction of related compounds from its natural source and standard assays for evaluating its known biological activities. This compound has demonstrated cytotoxic and antiproliferative effects against various cancer cell lines, suggesting its potential as a lead compound in drug discovery. Further research is required to fully characterize its spectroscopic data and to determine the specific signaling pathways through which it exerts its biological effects.

Molecular and Chemical Properties

This compound is a complex organic molecule with the molecular formula C25H26O6.[1] Its molecular weight has been determined to be approximately 422.47 g/mol .[2] The chemical structure of this compound is characterized by a central isoflavonoid core with prenyl and other functional group substitutions.

| Property | Value | Reference |

| Molecular Formula | C25H26O6 | [1] |

| Molecular Weight | 422.47 g/mol | [2] |

| IUPAC Name | 5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | [1] |

| CAS Number | 154992-17-3 | |

| Natural Source | Erythrina senegalensis | [1] |

Biological Activity

This compound has been identified as a cytotoxic and antiproliferative agent.[3] Studies on extracts from Erythrina senegalensis containing this and other isoflavonoids have shown activity against various cancer cell lines.[4] While the specific mechanisms of action for this compound have not been fully elucidated, the broader class of isoflavonoids is known to interact with various cellular targets, potentially leading to the induction of apoptosis or cell cycle arrest.[2][4]

Experimental Protocols

General Extraction and Isolation of Compounds from Erythrina senegalensis

The following is a general protocol for the extraction of compounds from the stem bark of Erythrina senegalensis, which would be the initial step prior to the specific isolation of this compound.

-

Plant Material Preparation : The stem bark of Erythrina senegalensis is collected, washed, and air-dried in the shade. The dried material is then pulverized into a fine powder.[4]

-

Extraction : The powdered bark is subjected to maceration with a suitable solvent, such as a dichloromethane/methanol mixture (1:1), methanol, or dichloromethane alone, for a specified period (e.g., 72 hours) with occasional agitation.[4]

-

Filtration and Concentration : The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[4]

-

Fractionation : The crude extract can be further fractionated using techniques like liquid-liquid partitioning with solvents of varying polarity (e.g., ethyl acetate) to separate compounds based on their solubility.[4]

-

Purification : Final purification of individual compounds like this compound from the enriched fractions is typically achieved through chromatographic techniques such as column chromatography (using silica gel or Sephadex) and preparative High-Performance Liquid Chromatography (HPLC).

Characterization of this compound

The structural elucidation of the purified this compound would involve a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule. A 13C NMR spectrum for this compound is referenced in the PubChem database.[1]

-

Infrared (IR) Spectroscopy : To identify the presence of key functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : To analyze the electronic transitions within the molecule.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity and cell proliferation.

-

Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment : The cells are then treated with various concentrations of this compound and incubated for a defined period (e.g., 72 hours). Control wells with untreated cells and vehicle-treated cells are included.

-

MTT Addition : After the incubation period, MTT solution is added to each well.

-

Formazan Solubilization : The plates are incubated to allow for the formation of formazan crystals by metabolically active cells. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis : The percentage of cell growth inhibition is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways modulated by this compound. The cytotoxic effects of other compounds isolated from Erythrina senegalensis have been linked to the induction of apoptosis, pyroptosis, and autophagy.[2][4] However, the precise molecular targets and signaling cascades affected by this compound remain an area for future investigation.

To facilitate such future research, a generalized workflow for investigating the mechanism of action of a cytotoxic compound is presented below.

Caption: General workflow for investigating the cytotoxic mechanism of a compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic and antiproliferative properties. This technical guide has summarized its known molecular characteristics and provided an outline of experimental approaches for its study. A significant gap in the current knowledge is the lack of detailed information on its specific mechanism of action, particularly the signaling pathways it perturbs. Future research should focus on the complete spectroscopic characterization of this compound, the development of a detailed and reproducible isolation protocol, and in-depth studies to identify its molecular targets and delineate the signaling cascades involved in its biological activity. Such investigations are essential to fully assess its potential as a therapeutic agent.

References

- 1. This compound | C25H26O6 | CID 15478903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Antioxidant and Anticancer Properties of Various E. senegalensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic Data of Erysenegalensein E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for erysenegalensein E, a prenylated isoflavone isolated from the stem bark of Erythrina senegalensis. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Chemical Structure and Properties

This compound is a complex isoflavonoid with the molecular formula C₂₅H₂₆O₆. Its structure is characterized by a core isoflavone skeleton with two prenyl-derived substituents, contributing to its bioactivity.

Molecular Formula: C₂₅H₂₆O₆ Molar Mass: 422.47 g/mol

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was utilized to determine the exact mass and elemental composition of this compound.

| Ion | Calculated m/z | Found m/z |

| [M]⁺ | 422.1729 | 422.1730 |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 7.88 | s | |

| 2' | 7.34 | d | 8.5 |

| 3' | 6.86 | d | 8.5 |

| 5' | 6.86 | d | 8.5 |

| 6' | 7.34 | d | 8.5 |

| 1'' | 3.32 | d | 7.0 |

| 2'' | 5.22 | t | 7.0 |

| 4'' | 1.75 | s | |

| 5'' | 1.66 | s | |

| 1''' | 2.88 | dd | 14.0, 4.5 |

| 3.14 | dd | 14.0, 8.0 | |

| 2''' | 4.10 | dd | 8.0, 4.5 |

| 4''' | 4.88 | s | |

| 4.98 | s | ||

| 5''' | 1.84 | s | |

| 5-OH | 13.20 | s |

¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 2 | 153.2 |

| 3 | 122.8 |

| 4 | 180.8 |

| 4a | 105.4 |

| 5 | 161.5 |

| 6 | 110.4 |

| 7 | 162.2 |

| 8 | 108.2 |

| 8a | 157.8 |

| 1' | 123.5 |

| 2' | 130.5 |

| 3' | 115.5 |

| 4' | 157.5 |

| 5' | 115.5 |

| 6' | 130.5 |

| 1'' | 21.4 |

| 2'' | 122.0 |

| 3'' | 131.8 |

| 4'' | 25.8 |

| 5'' | 17.9 |

| 1''' | 28.5 |

| 2''' | 70.1 |

| 3''' | 147.2 |

| 4''' | 112.8 |

| 5''' | 18.2 |

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies as detailed in the primary literature.

Isolation of this compound

Dried and powdered stem bark of Erythrina senegalensis was subjected to extraction with methanol (MeOH). The resulting crude extract was then partitioned and subjected to multiple chromatographic steps, including column chromatography over silica gel, to yield pure this compound.

Mass Spectrometry

High-resolution mass spectra were recorded on a mass spectrometer, likely using an electron ionization (EI) or electrospray ionization (ESI) source, to determine the accurate mass of the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard. Standard pulse sequences were used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data for complete structural assignment.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Workflow for Natural Product Isolation and Analysis.

Erysenegalensein E: A Review of Its Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysenegalensein E is a prenylated isoflavonoid isolated from the stem bark of Erythrina senegalensis, a plant traditionally used in African medicine for various ailments.[1] Emerging research has identified this compound as a compound with potential anticancer properties, specifically demonstrating cytotoxic and antiproliferative activities against cancer cell lines.[1][2] This technical guide provides a comprehensive literature review of the research conducted on this compound, focusing on its biological activity, experimental methodologies, and the current understanding of its mechanism of action.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₆O₆ | PubChem |

| Molecular Weight | 422.5 g/mol | PubChem |

| IUPAC Name | 5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | PubChem |

| ChEMBL ID | CHEMBL557493 | PubChem |

| PubChem CID | 15478903 | PubChem |

Biological Activity: Cytotoxicity and Antiproliferative Effects

This compound has been identified as a cytotoxic agent with antiproliferative properties.[1][3] The primary quantitative data available for its biological activity is summarized in the table below.

| Compound | Cell Line | Activity | IC₅₀ (µM) | Source |

| This compound | KB-3-1 (Human cervix carcinoma) | Cytotoxic | 58.4 | [4] |

Research has also indicated that this compound exhibits differential activity against drug-sensitive and drug-resistant cancer cell lines. Specifically, it was found to be significantly less active against the multidrug-resistant KB-3-1 cell line compared to its parent KB cell line, suggesting that it may be a substrate for multidrug resistance pumps.[5]

Experimental Protocols

Isolation of this compound

This compound is typically isolated from the methanol extract of the stem bark of Erythrina senegalensis.[4] The general procedure involves:

-

Extraction: Air-dried and powdered stem bark is subjected to extraction with methanol.

-

Chromatography: The crude extract is then subjected to a series of chromatographic techniques for purification. This often includes:

-

Column chromatography on silica gel.

-

Further separation using techniques like Sephadex LH-20 column chromatography.

-

Final purification by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Cytotoxicity Assay (Resazurin-Based Method)

The cytotoxic activity of this compound against the KB-3-1 human cervix carcinoma cell line was determined using a cell-based resazurin cytotoxicity assay with a fluorescence readout.[6]

-

Cell Culture: KB-3-1 cells are maintained in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared and serially diluted to various concentrations. The cells are then treated with these concentrations.

-

Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).

-

Resazurin Assay: After incubation, a solution of resazurin is added to each well. Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader at an appropriate excitation and emission wavelength.

-

Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, as a prenylated isoflavonoid, its anticancer activity is likely attributed to its ability to modulate various cellular signaling pathways. The prenyl group is known to enhance the lipophilicity of flavonoids, facilitating their penetration into cells and interaction with intracellular targets.[4]

dot

References

- 1. Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Antioxidant and Anticancer Properties of Various E. senegalensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naturally occurring prenylated flavonoids from African Erythrina plant species - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03457D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pharmacological Potential of Erythrina senegalensis: A Technical Guide to its Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrina senegalensis, commonly known as the Senegal coral tree, is a thorny leguminous tree native to West Africa. Traditionally, various parts of this plant, including the stem bark, roots, and leaves, have been extensively used in folk medicine to treat a wide array of ailments, ranging from infectious diseases and inflammation to pain and even cancer-related symptoms.[1] Modern scientific investigations have begun to validate these traditional uses, revealing a rich phytochemical profile responsible for a broad spectrum of biological activities. This technical guide provides an in-depth overview of the bioactive compounds isolated from Erythrina senegalensis, their quantified biological activities, the experimental methodologies used for their evaluation, and the signaling pathways through which they exert their effects.

Phytochemical Composition

Erythrina senegalensis is a rich source of various secondary metabolites. Phytochemical screenings of different parts of the plant have consistently revealed the presence of several classes of bioactive compounds. These include:

-

Flavonoids and Isoflavonoids: This is the most abundant group of compounds, with many being prenylated, a structural feature often associated with enhanced biological activity.[2] Examples include alpinumisoflavone, derrone, warangalone, erysenegalensein E, and senegalensin.[3]

-

Triterpenes: Oleanolic acid, erythrodiol, and maniladiol are prominent triterpenes isolated from this plant.

-

Alkaloids: Erysodine is an alkaloid that has been identified in the seeds.

-

Pterocarpans: Erybraedine A and C are examples of pterocarpans found in the roots.[3]

-

Other Phenolic Compounds: Tannins and other phenols contribute to the plant's antioxidant and antimicrobial properties.[4]

-

Saponins and Glycosides: These compounds are also present and are known for their diverse biological effects.[4][5]

Quantitative Biological Activities

The compounds and extracts from Erythrina senegalensis have demonstrated a range of biological effects. The following tables summarize the quantitative data from various studies.

Anticancer and Cytotoxic Activities

A significant number of compounds from E. senegalensis have been evaluated for their potential against various cancer cell lines. The 50% inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency.

Table 1: In Vitro Cytotoxic Activity of Compounds from Erythrina senegalensis [3][2]

| Compound | Cancer Cell Line | IC50 (µM) |

| Alpinumisoflavone | HCT-116 (Colon) | 3.5 |

| PC-3 (Prostate) | 4.2 | |

| U87MG.ΔEGFR (Glioblastoma) | 5.3 | |

| Derrone | CCRF-CEM (Leukemia) | 7.1 |

| HCT-116 (p53+/+) (Colon) | 14.8 | |

| U87MG (Glioblastoma) | 25.6 | |

| Erybraedin A | A549 (Lung) | 1.5 |

| HCT-116 (Colon) | 2.4 | |

| Erysenegalensein M | CCRF-CEM (Leukemia) | 3.2 |

| HCT-116 (p53+/+) (Colon) | 4.1 | |

| Maniladiol | HCT-116 (Colon) | 15.0 |

| Oleanolic Acid | HCT-116 (Colon) | 20.0 |

| HepG2 (Liver) | 25.0 | |

| Warangalone | CCRF-CEM (Leukemia) | 7.4 |

| HCT-116 (p53+/+) (Colon) | 12.3 |

Table 2: In Vitro Cytotoxic Activity of Erythrina senegalensis Extracts [6]

| Extract/Fraction | Cancer Cell Line | IC50 (µg/mL) |

| Methanol Extract | U373 (Glioblastoma) | 66 ± 3 |

| MCF-7 (Breast) | 38 ± 2 | |

| A549 (Lung) | 42 ± 1 | |

| SKMEL-28 (Melanoma) | 36 ± 1 | |

| B16F10 (Melanoma) | 33 ± 2 | |

| CH2Cl2 Extract | U373 (Glioblastoma) | 37 ± 2 |

| MCF-7 (Breast) | 29 ± 2 | |

| A549 (Lung) | 19 ± 3 | |

| SKMEL-28 (Melanoma) | 29 ± 1 | |

| B16F10 (Melanoma) | 37 ± 1 | |

| Ethyl Acetate Subfraction | U373 (Glioblastoma) | 34 ± 1 |

| MCF-7 (Breast) | 25 ± 2 | |

| A549 (Lung) | 19 ± 2 | |

| SKMEL-28 (Melanoma) | 27 ± 2 | |

| B16F10 (Melanoma) | 32 ± 1 |

Antimicrobial and Antibiofilm Activities

Extracts and purified compounds from E. senegalensis have shown activity against a range of pathogenic bacteria and fungi.

Table 3: Antimicrobial Activity of Erythrina senegalensis Stem Bark Extracts [7]

| Extract | Microorganism | Zone of Inhibition (mm) | MIC (mg/mL) |

| Methanol | Escherichia coli | 14 | 8 |

| Staphylococcus aureus | 4 | 20 | |

| Pseudomonas aeruginosa | 4 | 20 | |

| Salmonella typhi | 12 | 7.5 | |

| Streptococcus pyogenes | 10 | 25 | |

| Candida albicans | 8 | 10 | |

| Aspergillus flavus | 6 | 20 | |

| Aspergillus fumigatus | - | 30 | |

| Penicillium notatum | 4 | 25 | |

| Chloroform | Escherichia coli | 12 | - |

| Staphylococcus aureus | 6 | - | |

| Aqueous | Escherichia coli | 6 | - |

| Staphylococcus aureus | 2 | - |

Table 4: Antibiofilm Activity of Aqueous Leaf Extract of Erythrina senegalensis [8]

| Microorganism | Concentration (mg/mL) | Biofilm Inhibition (%) |

| Klebsiella pneumoniae | 100 | 54.32 |

| 200 | 57.73 | |

| 300 | 58.13 | |

| 400 | 58.53 | |

| Pseudomonas aeruginosa | 100 | 42.97 |

| 200 | 64.02 | |

| 300 | 29.78 | |

| 400 | 49.27 | |

| Salmonella Enteritidis | 100 | 15.41 |

| 200 | 12.96 | |

| 300 | 8.93 | |

| 400 | -7.18 |

Antioxidant Activity

The antioxidant potential of E. senegalensis extracts has been demonstrated through various assays, with the half-maximal inhibitory concentration (IC50) for radical scavenging being a key parameter.

Table 5: Antioxidant Activity of Erythrina senegalensis Extracts [9][10][11]

| Plant Part | Extract | Assay | IC50 (µg/mL) |

| Leaf | Methanol | DPPH | 291.1 |

| Methanol | ABTS | 44.86 | |

| Stem Bark | Dichloromethane | DPPH | 5.76 ± 0.68 |

| Ethyl Acetate | DPPH | 11.4 ± 1.3 | |

| Root | Dichloromethane | DPPH | 5.18 ± 0.06 |

| Ethyl Acetate | DPPH | 7.27 ± 0.13 |

Anti-inflammatory Activity

The anti-inflammatory effects have been evaluated in vivo, with the reduction of paw edema being a common model.

Table 6: In Vivo Anti-inflammatory Activity of Erythrina senegalensis Leaf Extract [12]

| Extract | Dose (mg/kg) | Edema Inhibition (%) |

| Ethanol | 120 | 35 |

Antiplasmodial Activity

The traditional use of E. senegalensis for treating malaria is supported by in vivo studies demonstrating a reduction in parasitemia.

Table 7: In Vivo Antiplasmodial Activity of Erythrina senegalensis Leaf Extract [13]

| Extract | Dose (mg/kg) | Parasitemia Reduction (%) |

| Methanol | 200 | Significant (p < 0.05) |

| 400 | Significant (p < 0.05) | |

| 600 | Significant (p < 0.05) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the key experiments cited in the evaluation of the biological activities of compounds from Erythrina senegalensis.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells with NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound or extract and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

-

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a substance against a specific microorganism.

-

Principle: An antimicrobial agent diffuses from a well through a solid agar medium inoculated with a test microorganism. The size of the zone of inhibition around the well is proportional to the antimicrobial activity of the substance.

-

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth.

-

Agar Plate Inoculation: Evenly spread the microbial suspension over the surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a Petri dish.

-

Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

-

Sample Application: Add a fixed volume of the test extract or compound at a known concentration into each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each well in millimeters.

-

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and rapid method for evaluating the free radical scavenging capacity of a sample.

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

-

Procedure:

-

Sample and DPPH Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Prepare serial dilutions of the test extract or compound.

-

Reaction Mixture: Mix the sample solutions with the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

-

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test substance to reduce this swelling indicates its anti-inflammatory potential.

-

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize rodents (typically rats or mice) to the laboratory conditions and divide them into control and treatment groups.

-

Test Substance Administration: Administer the test extract or compound orally or via another appropriate route at various doses. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes post-treatment), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

-

In Vivo Antiplasmodial Activity (Peter's 4-Day Suppressive Test)

This is a standard in vivo method to evaluate the blood schizonticidal activity of a potential antimalarial agent.

-

Principle: The test assesses the ability of a compound to suppress the growth of malaria parasites in infected mice over a four-day period.

-

Procedure:

-

Infection: Inoculate mice intraperitoneally with a standard inoculum of Plasmodium berghei-parasitized red blood cells.

-

Treatment: Administer the test extract or compound orally to the mice daily for four consecutive days, starting on the day of infection.

-

Parasitemia Determination: On the fifth day, collect blood from the tail of each mouse and prepare thin blood smears.

-

Microscopic Examination: Stain the blood smears with Giemsa stain and determine the percentage of parasitized red blood cells by microscopic examination.

-

Data Analysis: Calculate the average percentage of parasitemia suppression in the treated groups compared to the untreated control group.

-

Signaling Pathways and Mechanisms of Action

Several studies have begun to elucidate the molecular mechanisms underlying the biological activities of compounds from Erythrina senegalensis, particularly their anticancer effects.

Oleanolic Acid: Targeting STAT3 and Hedgehog Pathways in Angiogenesis

Oleanolic acid has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis.[5][14] It exerts this effect by suppressing the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) and the Sonic Hedgehog (SHH) signaling pathways.[5][14] This leads to the downregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor A (VEGF-A) and basic Fibroblast Growth Factor (bFGF).[5]

Erybraedin A: A Potential Src Inhibitor

Erybraedin A has been identified as a potential inhibitor of the non-receptor tyrosine kinase Src.[15][16] Src plays a crucial role in cancer cell adhesion, proliferation, and survival. By inhibiting Src activation, Erybraedin A can block the adhesion of cancer cells to the extracellular matrix, leading to a form of programmed cell death known as anoikis.[15]

Alpinumisoflavone: Induction of GSDME-Dependent Pyroptosis

Alpinumisoflavone has been shown to induce a form of inflammatory programmed cell death called pyroptosis in esophageal squamous cell carcinoma cells.[17] This process is dependent on the cleavage of Gasdermin E (GSDME) by activated caspase-3.[17] The cleavage of GSDME leads to the formation of pores in the cell membrane, resulting in cell lysis.

Derrone: Induction of Autophagy

Derrone, another isoflavonoid from E. senegalensis, has been reported to induce autophagy, a cellular process involving the degradation of cellular components through the lysosomal machinery.[1] This process can have both pro-survival and pro-death roles in cancer, depending on the cellular context.

Conclusion and Future Directions

Erythrina senegalensis represents a valuable source of structurally diverse and biologically active compounds with significant therapeutic potential. The quantitative data and mechanistic insights presented in this guide underscore the importance of this plant in drug discovery and development. The demonstrated anticancer, antimicrobial, antioxidant, and anti-inflammatory activities of its constituents provide a strong scientific basis for its traditional medicinal uses.

Future research should focus on:

-

Isolation and characterization of novel compounds: The full phytochemical profile of E. senegalensis is likely yet to be completely elucidated.

-

In-depth mechanistic studies: Further investigation into the specific molecular targets and signaling pathways of the most potent compounds is necessary to understand their full therapeutic potential and potential side effects.

-

In vivo efficacy and safety studies: More extensive animal studies are required to evaluate the efficacy, pharmacokinetics, and safety of purified compounds and standardized extracts.

-

Clinical trials: Ultimately, well-designed clinical trials are needed to translate the promising preclinical findings into effective therapies for human diseases.

The continued exploration of the rich chemical diversity of Erythrina senegalensis holds great promise for the discovery of new and effective therapeutic agents.

References

- 1. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 2. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 3. Crystal violet staining protocol | Abcam [abcam.com]

- 4. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal violet assay [bio-protocol.org]

- 8. promega.com [promega.com]

- 9. researchhub.com [researchhub.com]

- 10. static.igem.org [static.igem.org]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Kinase activity assays Src and CK2 [protocols.io]

- 13. hereditybio.in [hereditybio.in]

- 14. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 15. static.igem.org [static.igem.org]

- 16. inotiv.com [inotiv.com]

- 17. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

Preliminary Cytotoxicity Screening of Erysenegalensein E: A Technical Guide

Introduction

Erysenegalensein E is a prenylated isoflavonoid isolated from the plant Erythrina senegalensis.[1][2] Compounds from this plant have been noted for their antiproliferative and cytotoxic activities, making this compound a compound of interest for further investigation in cancer research.[1][2] This technical guide provides an overview of the preliminary cytotoxicity screening of this compound, including a summary of its reported activity, detailed experimental protocols for assessing cytotoxicity, and a discussion of potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals.

Cytotoxicity Data of this compound

While this compound has been identified as having cytotoxic properties, specific IC50 values across a range of cancer cell lines are not extensively detailed in publicly available literature.[1] The following table provides a template for how such data would be presented. For illustrative purposes, it includes data for other cytotoxic compounds isolated from Erythrina senegalensis.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound | (e.g., MCF-7) | (e.g., MTT Assay) | Data Not Available | |

| Erysenegalensein M | Various | Not Specified | Cytotoxic | [1] |

| Alpinumisoflavone | Various | Not Specified | ~35 (mean) | [1] |

| Maniladiol | Various | Not Specified | ~15 (mean) | [1] |

| Erythrodiol | Various | Not Specified | <36 (mean) | [1] |

| Oleanolic Acid | Various | Not Specified | ~73 (mean) | [1] |

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays that can be employed for the screening of this compound.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[3]

Materials:

-

96-well plates

-

Trichloroacetic acid (TCA), 10% (wt/vol)

-

Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% (vol/vol) acetic acid

-

Acetic acid, 1% (vol/vol)

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the culture medium and add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[4]

-

Washing: Remove the TCA solution and wash the plates multiple times with 1% acetic acid to remove excess dye.[4] Allow the plates to air-dry completely.

-

Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[4]

-

Washing: After staining, quickly wash the plates with 1% acetic acid to remove unbound dye. Repeat this wash step at least three times.[4]

-

Solubilization: Allow the plates to air-dry. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.[4][5]

-

Absorbance Measurement: Measure the optical density (OD) at approximately 510 nm using a microplate reader.[3][5]

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Microplate reader

Procedure:

-

Cell Plating: Plate cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Expose the cells to a range of concentrations of this compound and a vehicle control. Incubate for the desired period.

-

MTT Addition: After the treatment period, add 50 µL of MTT solution to each well.[8]

-

Incubation: Incubate the plate at 37°C for 2-4 hours to allow the MTT to be metabolized into formazan crystals by viable cells.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure the formazan is fully dissolved.[7] Read the absorbance at a wavelength of 570-590 nm.[6][7]

Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity screening.

Potential Signaling Pathway: Apoptosis Induction

Many isoflavonoids exert their cytotoxic effects by inducing apoptosis.[1] While the specific mechanism for this compound is not fully elucidated, a potential pathway involves the intrinsic (mitochondrial) apoptosis pathway.

Caption: A potential intrinsic apoptosis pathway.

Potential Mechanism of Action

The cytotoxic activity of isoflavonoids is often linked to the induction of programmed cell death, or apoptosis.[1] This can be triggered through various signaling pathways. For instance, some compounds induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[9] This shift in the Bax/Bcl-2 ratio can lead to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade, ultimately resulting in apoptotic cell death.[9] Other mechanisms, such as cell cycle arrest, pyroptosis, and autophagy have also been associated with isoflavonoids from Erythrina senegalensis.[1][2] Further studies are required to elucidate the precise mechanism of action for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. In Vitro Antioxidant and Anticancer Properties of Various E. senegalensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. Cell cycle arrest and induction of apoptosis by cajanin stilbene acid from Cajanus cajan in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Known Biological Targets of Prenylated Isoflavonoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylated isoflavonoids, a subclass of flavonoids characterized by the attachment of a prenyl group, have garnered significant attention in the scientific community for their diverse and potent biological activities. The addition of the lipophilic prenyl moiety often enhances the pharmacological properties of the parent isoflavone, leading to improved membrane permeability and interaction with molecular targets.[1][2] This technical guide provides a comprehensive overview of the known biological targets of prenylated isoflavonoids, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.

Quantitative Data on Biological Targets

The interaction of prenylated isoflavonoids with their biological targets has been quantified in numerous studies. The following tables summarize the inhibitory concentrations (IC50), minimal inhibitory concentrations (MIC), and binding affinities (Ki) of various prenylated isoflavonoids against a range of enzymes, receptors, and other proteins.

Table 1: Enzyme Inhibition by Prenylated Isoflavonoids

| Prenylated Isoflavonoid | Enzyme Target | IC50 / Ki / MIC | Reference Compound / Conditions | Source |

| Neobavaisoflavone | NorA Efflux Pump (S. aureus) | MIC: 12.5 µg/mL | - | [3] |

| Glabrene | NorA Efflux Pump (S. aureus) | MIC: 12.5–25 µg/mL | - | [3] |

| Millexatin A | Bacteria | MIC: 2-8 μg/mL | - | [4] |

| 6,8-diprenylgenistein | S. iniae | MIC: 1.95–15.63 µg/mL | - | [5] |

| Xanthohumol | SW480 colon cancer cells | IC50: 3.6 µM | - | [6] |

| Xanthohumol | SW620 colon cancer cells | IC50: 7.3 µM | - | [6] |

| Barbigerone analogue 59 | H460 cancer cells | IC50: 0.46±0.14 μM | - | [7] |

| Barbigerone analogue 59 | Ramos cancer cells | IC50: 0.62±0.09 μM | - | [7] |

| Barbigerone analogue 59 | HeLa cancer cells | IC50: 0.17±0.11 μM | - | [7] |

| Barbigerone analogue 59 | HCT116 cancer cells | IC50: 0.12±0.07 μM | - | [7] |

| Isoflavone analogue 115i | DU-145 prostate cancer cells | IC50: 1.4±0.3 μM | - | [7] |

| Isoflavone analogue 119b | A549 cancer cells | IC50: 2.6 µM | - | [7] |

| Isoflavone analogue 119b | MDA-MB-231 cancer cells | IC50: 1.0 µM | - | [7] |

| Isoflavone analogue 119b | MCF-7 cancer cells | IC50: 3.1 µM | - | [7] |

| Isoflavone analogue 119b | KB cancer cells | IC50: 4.2 µM | - | [7] |

| Isoflavone analogue 119b | KB-VN cancer cells | IC50: 0.67 µM | - | [7] |

| Diffusiflavone B | Anti-inflammatory | IC50: 0.17 µM | - | [8] |

| Diffusiflavone C | Anti-inflammatory | IC50: 0.36 µM | - | [8] |

| Diffusicarpan A | Anti-inflammatory | IC50: 6.55 µM | - | [8] |

| Diffusicarpan B | Anti-inflammatory | IC50: 1.30 µM | - | [8] |

| 6-prenylorobol | Anti-inflammatory | IC50: 4.53 µM | - | [8] |

Table 2: Antiproliferative Activity of Prenylated Flavonoids against Cancer Cell Lines

| Prenylated Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |

| Xanthohumol | A2780cis (Ovarian) | < cisplatin | [9] |

| Xanthohumol | MDA-MB-231 (Breast) | < cisplatin | [9] |

| Xanthohumol | T-47D (Breast) | < cisplatin | [9] |

| Xanthohumol | PC-3 (Prostate) | < cisplatin | [9] |

| Xanthohumol | HT-29 (Colon) | < cisplatin | [9] |

| Isoxanthohumol | MDA-MB-231 (Breast) | < cisplatin | [9] |

| Isoxanthohumol | T-47D (Breast) | < cisplatin | [9] |

| 6-prenylnaringenin | T-47D (Breast) | < cisplatin | [9] |

| Daphnegiravone D | HepG2 (Liver) | - | [2] |

| Auriculasin | Various tumor cells | - | [2] |

Table 3: Antimicrobial Activity of Prenylated Isoflavonoids

| Prenylated Isoflavonoid | Microorganism | MIC (µg/mL) | Reference |

| Di-prenylated (iso)flavonoids (75% of 106 tested) | MRSA | ≤ 25 | [10] |

| Mono-prenylated (iso)flavonoids (40% of 106 tested) | MRSA | ≤ 25 | [10] |

| Mono-prenylated isoflavonoids | Zygosaccharomyces parabailii | ≤ 12.5 | [10] |

| Neobavaisoflavone | S. aureus (all strains) | 12.5 | [3] |

| Glabrene | S. aureus (wildtype & knockout) | 12.5–25 | [3] |

| Glabrene | S. aureus (overexpressing) | 25 | [3] |

| Millexatin A | Bacteria | 2-8 | [4] |

| Millexatin F | Bacteria | 2-8 | [4] |

| 6,8-diprenlygenistein | S. iniae | 1.95-15.63 | [5] |

| Prenylated naringenin (cpd 11) | MRSA 97-7 | < commercial agents | [11] |

| Prenylated naringenin (cpd 12) | S. aureus (sensitive & resistant) | 5-50 | [11] |

| Prenylated genistein (cpd 13) | S. aureus (sensitive & resistant) | 5-50 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of prenylated isoflavonoid biological targets.

General Workflow for Natural Product Target Identification

The identification of protein targets for natural products like prenylated isoflavonoids is a critical step in understanding their mechanism of action. A general workflow combines both computational and experimental approaches.

Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key target for many anticancer agents.

Principle: The polymerization of purified tubulin is monitored by an increase in absorbance or fluorescence over time. Inhibitors of polymerization will prevent or reduce this increase.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

-

GTP solution (100 mM)

-

Glycerol

-

Test compound (prenylated isoflavonoid)

-

Positive control (e.g., colchicine)

-

Negative control (e.g., paclitaxel for stabilization)

-

96-well microplate, spectrophotometer or fluorometer with temperature control.

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.

-

Prepare serial dilutions of the test compound and controls in General Tubulin Buffer.

-

Pre-warm the 96-well plate to 37°C.

-

Add 10 µL of the test compound or control dilutions to the appropriate wells.

-

Initiate the reaction by adding 90 µL of the cold tubulin solution to each well.

-

Immediately place the plate in the plate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm or fluorescence (e.g., with a fluorescent reporter like DAPI) kinetically for 60 minutes.[12][13][14][15][16]

Data Analysis:

-

Plot absorbance/fluorescence versus time to generate polymerization curves.

-

Calculate the rate of polymerization (Vmax) and the extent of polymerization (plateau height).

-

Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of specific cytochrome P450 enzymes, which are crucial for drug metabolism.

Principle: The metabolism of a fluorescent or chromogenic probe substrate by a specific CYP isoform is measured. A decrease in product formation in the presence of the test compound indicates inhibition.

Materials:

-

Human liver microsomes or recombinant CYP enzymes

-

Specific CYP probe substrate (e.g., phenacetin for CYP1A2, testosterone for CYP3A4)

-

NADPH generating system

-

Test compound (prenylated isoflavonoid)

-

Known CYP inhibitor (positive control)

-

96-well plate, incubator, plate reader (fluorometer or spectrophotometer) or LC-MS/MS.

Procedure:

-

Prepare a reaction mixture containing human liver microsomes or recombinant CYP enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Add the test compound at various concentrations to the reaction mixture.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the NADPH generating system and the specific probe substrate.

-

Incubate at 37°C for a defined time (e.g., 10-30 minutes).

-

Stop the reaction by adding a suitable solvent (e.g., acetonitrile or methanol).

-

Centrifuge to pellet the protein and analyze the supernatant for the formation of the metabolite using a plate reader or LC-MS/MS.[17][18][19][20]

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

NorA Efflux Pump Inhibition Assay

This assay is used to identify compounds that can inhibit the NorA efflux pump in Staphylococcus aureus, a mechanism of antibiotic resistance.

Principle: The assay measures the intracellular accumulation of a fluorescent substrate of the NorA pump, such as ethidium bromide (EtBr). Inhibition of the pump leads to increased fluorescence.

Materials:

-

S. aureus strain overexpressing the NorA efflux pump (and a corresponding wild-type or knockout strain for comparison).

-

Ethidium bromide (EtBr)

-

Test compound (prenylated isoflavonoid)

-

Known NorA inhibitor (e.g., reserpine) as a positive control.

-

Growth medium (e.g., Tryptic Soy Broth)

-

96-well black microplate, fluorescence plate reader.

Procedure:

-

Grow the S. aureus strains to the mid-logarithmic phase.

-

Wash and resuspend the bacterial cells in a suitable buffer (e.g., PBS).

-

Add the bacterial suspension to the wells of a 96-well black microplate.

-